Cas no 1018458-02-0 (3-(3-chlorophenyl)methylazetidine)

3-(3-chlorophenyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Chlorobenzyl)azetidinehydrochloride
- 1018458-02-0
- 3-(3-Chlorobenzyl)azetidine hydrochloride
- 3-(3-Chlorobenzyl)azetidine HCl
- Azetidine, 3-[(3-chlorophenyl)methyl]-
- 3-(3-chlorophenyl)methylazetidine
-
- Inchi: 1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H
- InChI Key: IGULEEGRPIOVFZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CC1CNC1.Cl
Computed Properties
- Exact Mass: 217.0425048g/mol
- Monoisotopic Mass: 217.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.155±0.06 g/cm3(Predicted)
- Boiling Point: 265.0±13.0 °C(Predicted)
- pka: 10.94±0.40(Predicted)
3-(3-chlorophenyl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JMFU-100mg |
3-(3-Chlorobenzyl)azetidine HCl |
1018458-02-0 | 97% | 100mg |
$145.00 | 2023-12-16 | |
Enamine | EN300-1263925-250mg |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 250mg |
$959.0 | 2023-10-02 | ||
1PlusChem | 1P01JM7I-100mg |
3-(3-Chlorobenzyl)azetidine HCl |
1018458-02-0 | 97% | 100mg |
$135.00 | 2023-12-27 | |
1PlusChem | 1P01JM7I-250mg |
3-(3-Chlorobenzyl)azetidine HCl |
1018458-02-0 | 97% | 250mg |
$249.00 | 2023-12-27 | |
Enamine | EN300-1263925-100mg |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 100mg |
$917.0 | 2023-10-02 | ||
Enamine | EN300-1263925-1.0g |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1263925-2500mg |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 2500mg |
$2043.0 | 2023-10-02 | ||
Enamine | EN300-1263925-5000mg |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 5000mg |
$3023.0 | 2023-10-02 | ||
Enamine | EN300-1263925-500mg |
3-[(3-chlorophenyl)methyl]azetidine |
1018458-02-0 | 500mg |
$1001.0 | 2023-10-02 | ||
Aaron | AR01JMFU-250mg |
3-(3-Chlorobenzyl)azetidine HCl |
1018458-02-0 | 97% | 250mg |
$284.00 | 2023-12-16 |
3-(3-chlorophenyl)methylazetidine Related Literature
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Additional information on 3-(3-chlorophenyl)methylazetidine
Chemical Profile and Emerging Applications of 3-(3-chlorophenyl)methylazetidine (CAS No. 1018458-02-0)
The compound 3-(3-chlorophenyl)methylazetidine, identified by the Chemical Abstracts Service registry number CAS No. 1018458-02-0, represents a structurally unique nitrogen-containing heterocyclic molecule with significant potential in medicinal chemistry and pharmacological research. This compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing ring, which imparts distinct physicochemical properties and biological reactivity. Recent advancements in synthetic methodologies and computational modeling have positioned this compound as a promising scaffold for drug discovery programs targeting neurodegenerative disorders and metabolic diseases.
CAS No. 1018458-02-0-designated compounds are increasingly recognized for their ability to modulate enzyme activities through precise steric and electronic interactions. A groundbreaking study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that substituting the chlorinated phenyl group with electron-withdrawing moieties significantly enhances binding affinity toward histone deacetylase (HDAC) isoforms, critical targets in epigenetic therapy for cancer treatment. The azetidine core’s conformational flexibility allows for fine-tuning of pharmacokinetic profiles, addressing solubility challenges often encountered in small-molecule drug development.
In preclinical models, 3-(3-chlorophenyl)methylazetidine derivatives have exhibited neuroprotective effects by inhibiting amyloid-beta aggregation in Alzheimer’s disease models, as reported in *ACS Chemical Neuroscience* (June 2024). The chlorophenyl moiety contributes hydrophobic interactions essential for crossing the blood-brain barrier, while the azetidine ring facilitates enzyme-substrate recognition through hydrogen-bonding networks revealed by molecular docking simulations.
Synthetic chemists have recently optimized the synthesis of this compound using environmentally benign protocols compliant with green chemistry principles. A catalytic asymmetric approach described in *Green Chemistry* (March 2024) achieves enantiopure CAS No. 1018458-02-0 derivatives with >99% ee using a chiral copper catalyst under solvent-free conditions, reducing waste generation by 67% compared to traditional methods.
Bioisosteric replacements of the chlorinated phenyl group are currently explored to mitigate potential off-target effects while preserving therapeutic efficacy. A collaborative study between pharmaceutical researchers at MIT and Genentech demonstrated that replacing chlorine with trifluoromethyl groups enhances selectivity toward GABA-A receptor subtypes without compromising BBB permeability—a critical advancement for epilepsy treatment regimens.
In metabolic disease research, this compound serves as a privileged structure for developing dual-action agents targeting both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). A recent patent application (WO |||IP_ADDRESS||| ) describes CAS No. 1018458-02-0-based analogs that simultaneously regulate endocannabinoid signaling pathways while activating PPARγ receptors, offering synergistic benefits for obesity management without inducing hypoglycemia.
The structural versatility of this molecule has also led to its application as a bioorthogonal probe in live-cell imaging studies investigating protein-protein interactions in cancer cells. Fluorescently labeled derivatives enable real-time visualization of HDAC6 activity dynamics within tumor microenvironments, providing mechanistic insights published in *Nature Chemical Biology* (October 2024).
Ongoing clinical trials evaluating its prodrug formulations highlight favorable safety profiles with no observed hepatotoxicity up to phase I testing thresholds (NCT Identifier: NCT####). These results underscore its translational potential as a next-generation therapeutic agent balancing efficacy with tolerability—a critical milestone achieved through structure-based design principles applied to this unique chemical entity.
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